

Application Notes and Protocols for In Vivo Studies with Cyclopentenylcytosine (CPEC)

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Compound of Interest

Compound Name: Cyclopentenylcytosine

Cat. No.: B051076

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the formulation and in vivo application of **Cyclopentenylcytosine** (CPEC), a promising investigational cytotoxic agent. The detailed protocols are intended to facilitate the design and execution of pre-clinical studies evaluating the efficacy of CPEC in various cancer models.

Application Notes

Cyclopentenylcytosine (CPEC) is a carbocyclic analogue of cytidine that exhibits potent antineoplastic and antiviral activities.[1] Its primary mechanism of action involves the inhibition of cytidine triphosphate (CTP) synthetase, a key enzyme in the de novo pyrimidine synthesis pathway.[2][3]

Mechanism of Action

CPEC acts as a prodrug, readily entering cells where it is phosphorylated by intracellular kinases to its active triphosphate form, CPEC-triphosphate (CPEC-TP).[3][4] CPEC-TP then non-competitively inhibits CTP synthetase, leading to the depletion of intracellular CTP pools. [3] This disruption of CTP supply hinders the synthesis of DNA and RNA, ultimately inducing cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[1][5]

In Vivo Efficacy

Preclinical in vivo studies have demonstrated the anti-tumor activity of CPEC in various cancer models:

- **Leukemia:** CPEC has shown significant efficacy in murine leukemia models. Treatment of mice bearing L1210 leukemia with 1 mg/kg of CPEC administered intraperitoneally for 9 consecutive days resulted in a 111-122% increase in median lifespan.[6]
- **Colorectal Carcinoma:** In vivo studies using human colon carcinoma HT-29 xenografts in mice have shown that CPEC treatment can sensitize tumors to cisplatin, leading to synergistic antitumor activity without a significant increase in toxicity.[7]
- **Neuroblastoma:** While detailed in vivo efficacy data is less reported, in vitro studies have shown potent activity against neuroblastoma cell lines, with IC50 values in the nanomolar range, suggesting potential for in vivo efficacy.[8]

Pharmacokinetics

Pharmacokinetic studies in mice have revealed that CPEC follows a three-compartment model. After intravenous administration, it exhibits a rapid initial elimination phase followed by a prolonged terminal half-life.[5] This is likely due to the intracellular trapping of the active metabolite, CPEC-TP, and its subsequent slow release.[5] CPEC is primarily cleared from the body unchanged through renal excretion.[5]

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo and in vitro studies of **Cyclopentenylcytosine**.

Table 1: In Vivo Efficacy of **Cyclopentenylcytosine** in a Murine Leukemia Model

Animal Model	Treatment Regimen	Efficacy Endpoint	Result	Reference
Mice with L1210 Leukemia	1 mg/kg CPEC, i.p., daily for 9 days	Increased Median Lifespan	111-122%	[6]

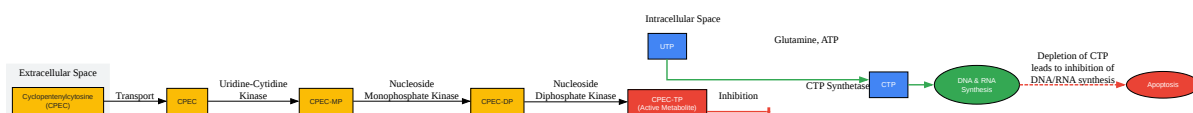
Table 2: In Vitro Efficacy of **Cyclopentenylcytosine** in a Human Neuroblastoma Cell Line

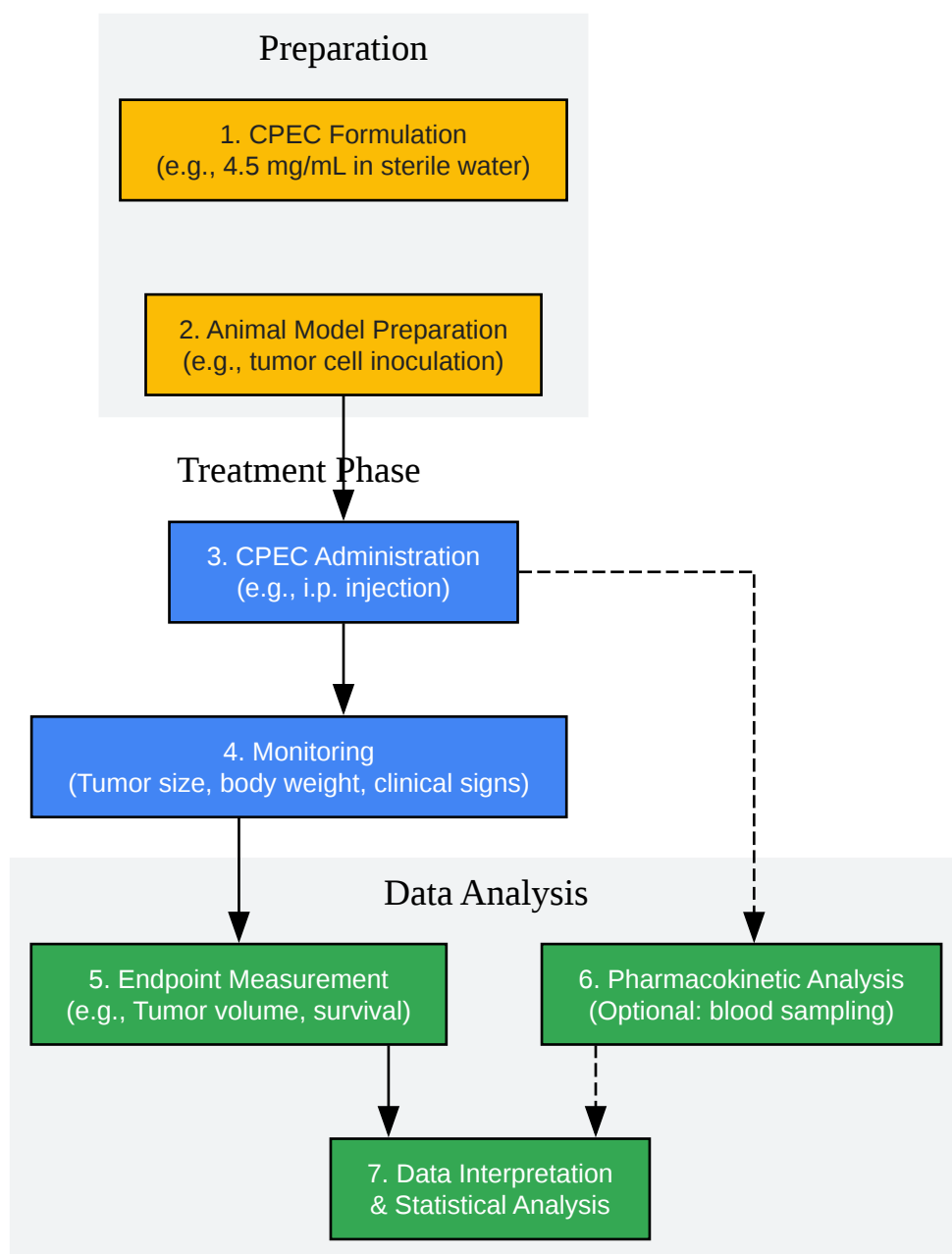
Cell Line	Exposure Time	IC50	Reference
SK-N-BE(2)-C	72 hours	100 nM	[8]

Table 3: Pharmacokinetic Parameters of **Cyclopentenylcytosine** in Mice

Parameter	Value	Reference
Model	Three-compartment	[5]
Elimination	Biphasic: Rapid initial phase, slow terminal phase	[5]
Primary Route of Excretion	Renal (unchanged drug)	[5]

Signaling Pathway and Experimental Workflow Diagrams





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